6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole compounds are known to interact with their targets through donor-acceptor interactions . The compound may interact with its target through the imidazole ring, which can act as both a hydrogen bond donor and acceptor .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole compounds, such as their amphoteric nature and solubility in polar solvents, may influence their interaction with the environment .
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .
Additionally, this compound has been found to bind to certain receptor proteins, such as G-protein coupled receptors (GPCRs). This binding can modulate the signaling pathways associated with these receptors, leading to various downstream effects on cellular processes . The nature of these interactions is often characterized by high affinity binding, which can result in significant changes in the activity of the target proteins.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, this compound can affect cell proliferation and survival.
Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of various genes, thereby influencing cellular metabolism and function . The compound’s effects on cellular metabolism are particularly notable, as it can alter the activity of key metabolic enzymes and pathways, leading to shifts in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, its interaction with cytochrome P450 enzymes involves binding to the active site of the enzyme, which can inhibit or activate the enzyme’s catalytic activity .
In addition to enzyme interactions, this compound can also modulate the activity of transcription factors by binding to their regulatory domains. This binding can either enhance or inhibit the transcription factor’s ability to regulate gene expression, leading to changes in the expression of target genes . These molecular interactions are often mediated by specific binding motifs and structural features of the compound, which allow it to interact with its targets with high specificity and affinity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and effects compared to the parent compound.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For instance, prolonged exposure can lead to sustained changes in gene expression and metabolic activity, which may result in altered cellular homeostasis and function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression, without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, depending on the specific animal model and experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key enzymes it interacts with is cytochrome P450, which plays a central role in the metabolism of xenobiotics and endogenous compounds . The compound can either inhibit or activate these enzymes, leading to changes in the metabolic flux and levels of various metabolites.
Additionally, this compound can influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, the compound can affect cellular energy production and overall metabolic homeostasis. The interactions with cofactors, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), further contribute to its effects on metabolic pathways.
Properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-12-5-6-13-10(12)7-9(11-13)8-3-4-8/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIOWTOPLOWPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.